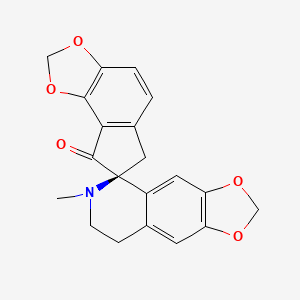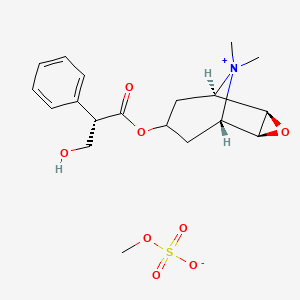
n-Methylscopolamine methylsulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A muscarinic antagonist used to study binding characteristics of muscarinic cholinergic receptors.
Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis and Stability Indicators : Neostigmine methylsulfate, which shares structural similarities with n-Methylscopolamine methylsulfate, has been used in chromatographic analysis. A study developed a reverse phase HPLC method for the quantitative determination of impurities in neostigmine methylsulfate API and injection formulation. This method aimed to improve the resolution of impurities and degradation impurity in the formulation, contributing to better quality control in pharmaceutical applications (Parab, Shirsat, Kodgule, & Kodgule, 2021).
Tribological Applications : In the field of lubrication science, 1-n-butyl-1-methylpyrrolidinium methylsulfate, another structurally related compound, was investigated as an additive for glycerol in steel-steel contacts. This research focused on understanding the tribological behavior and efficiency of this ionic liquid in various temperature conditions, contributing to the development of more effective lubricants (Pejaković et al., 2019).
Educational Applications in Green Chemistry : The use of dimethylimidazolium methylsulfate, an ionic liquid related to n-Methylscopolamine methylsulfate, was explored in an undergraduate chemistry project. This project aimed to demonstrate the application of an ionic liquid as a solvent and catalyst in organic reactions, highlighting the role of green chemistry in educational settings (Verdía, Santamarta, & Tojo, 2017).
Applications in Anticholinergic Therapy : Though not directly related to n-Methylscopolamine methylsulfate, research on diphemanil methylsulfate (Prantal) in anticholinergic therapy offers insight into the therapeutic applications of methylsulfate compounds. Prantal was found effective for pain relief from gastric and duodenal ulcers, with minimal side effects (Riese, 2005).
Environmental Applications : Methylsulfate compounds have also been investigated for environmental applications, such as the degradation of contaminants using persulfate methods. For instance, the degradation of organic pollutants through thermal activation of persulfate was confirmed to be effective, offering potential solutions for environmental remediation (Qi et al., 2014).
Eigenschaften
CAS-Nummer |
18067-13-5 |
|---|---|
Produktname |
n-Methylscopolamine methylsulfate |
Molekularformel |
C19H27NO8S |
Molekulargewicht |
429.5 g/mol |
IUPAC-Name |
[(1S,2S,4R,5R)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;methyl sulfate |
InChI |
InChI=1S/C18H24NO4.CH4O4S/c1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;1-5-6(2,3)4/h3-7,12-17,20H,8-10H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1/t12?,13-,14-,15+,16-,17+;/m1./s1 |
InChI-Schlüssel |
KHMGIQHRSVLFQG-OZVSTBQFSA-M |
Isomerische SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.COS(=O)(=O)[O-] |
SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.COS(=O)(=O)[O-] |
Kanonische SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.COS(=O)(=O)[O-] |
Andere CAS-Nummern |
18067-13-5 |
Verwandte CAS-Nummern |
13265-10-6 (Parent) |
Synonyme |
Bromide, N-Methylscopolamine DD 234 DD-234 DD234 Hyoscine Methiodide Hyoscine Methobromide Iodide, N-Methylscopolamine Methiodide, Hyoscine Methobromide, Hyoscine Methscopolamine Methylbromide, Scopolamine Methylchloride, N-Methylscopolamine Methylscopolamine Nitrate Methylscopolammonium Methylsulfate Methylsulfate, Methylscopolammonium Methylsulfate, N-Methylscine Methylsulfate, N-Methylscopolamine N Methylscine Methylsulfate N Methylscopolamine N Methylscopolamine Bromide N Methylscopolamine Iodide N Methylscopolamine Methylchloride N Methylscopolamine Methylsulfate N Methylscopolamine Nitrate N-Methylscine Methylsulfate N-Methylscopolamine N-Methylscopolamine Bromide N-Methylscopolamine Iodide N-Methylscopolamine Methylchloride N-Methylscopolamine Methylsulfate N-Methylscopolamine Nitrate Nitrate, Methylscopolamine Nitrate, N-Methylscopolamine Scopolamine Methylbromide Skopyl Ulix |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[17-(1,5-dimethylhexyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dihydrogen phosphate](/img/structure/B1202946.png)
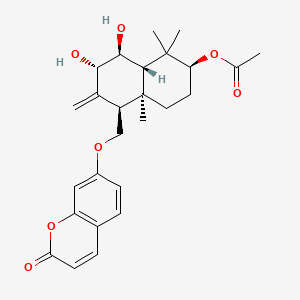
![3-Isobutyl-4-[4-(3-methyl-2-butenyloxy)phenyl]-1H-pyrrol-1-ol-2,5-dione](/img/structure/B1202952.png)
![2-[[2-[[4-(2-furanylmethyl)-5-(phenylmethyl)-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1202953.png)
![N-(2-furanylmethyl)-N-[(7-methyl-4-tetrazolo[1,5-a]quinolinyl)methyl]-2-phenoxyacetamide](/img/structure/B1202957.png)
![2-[(3-Ethyl-4-oxo-2-quinazolinyl)thio]acetic acid cyclohexyl ester](/img/structure/B1202958.png)
![[4-[5-Tert-butyl-3-[(2-chlorophenyl)methyl]-7-triazolo[4,5-d]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1202959.png)
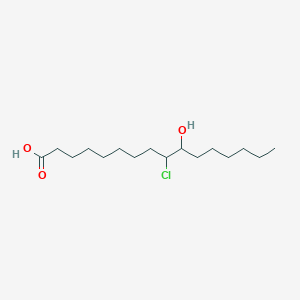
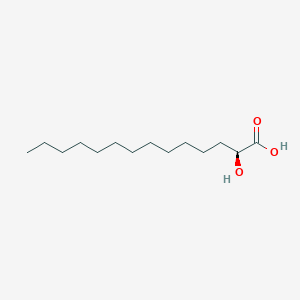

![2-Methyl-5-(1,4,5,7-tetramethyl-6-pyrrolo[3,4-d]pyridazinyl)aniline](/img/structure/B1202964.png)
![2,5,8,11,14,20,23,26,29,32-Decaoxatricyclo[31.3.1.1(15,19)]octatriaconta-1(37),15,17,19(38),33,35-hexaene](/img/structure/B1202966.png)

